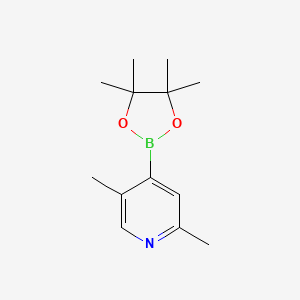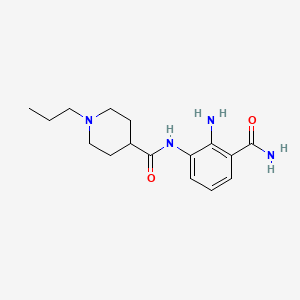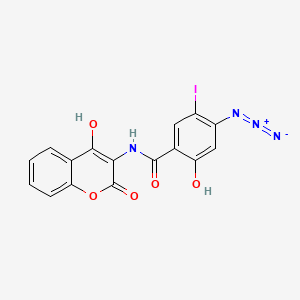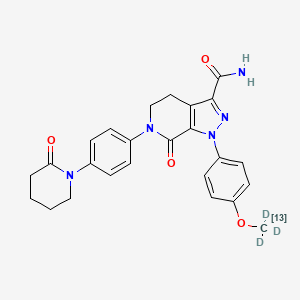
Apixaban 13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apixaban-13C-d3 is a labeled compound used primarily as an internal standard for the quantification of apixaban by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Apixaban itself is an orally bioavailable, selective inhibitor of both free and prothrombinase-bound factor Xa, which is used in the prevention and treatment of thromboembolic diseases .
Mechanism of Action
Target of Action
Apixaban-13C-D3, also known as Apixaban 13CD3 or Apixaban-13C, d3, is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
Apixaban-13C-D3 selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus , thereby reducing the risk of thromboembolic diseases.
Biochemical Pathways
The primary biochemical pathway affected by Apixaban-13C-D3 is the coagulation cascade. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots . This has downstream effects on the entire coagulation pathway, ultimately reducing the risk of thromboembolic events.
Pharmacokinetics
Apixaban-13C-D3 has an absolute oral bioavailability of approximately 50% . The exposure to Apixaban-13C-D3 increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban-13C-D3 clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban-13C-D3’s action primarily involve the prevention of thrombus formation. By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
The action, efficacy, and stability of Apixaban-13C-D3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to potential drug-drug interactions . The pharmacodynamic effect of Apixaban-13C-D3 is closely correlated with its plasma concentration .
Biochemical Analysis
Biochemical Properties
Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.
Cellular Effects
Apixaban-13C-D3 influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, Apixaban-13C-D3 indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.
Molecular Mechanism
The molecular mechanism of Apixaban-13C-D3 involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by Apixaban-13C-D3 is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apixaban-13C-D3 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that Apixaban-13C-D3 maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Apixaban-13C-D3 in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Apixaban-13C-D3 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of Apixaban-13C-D3 are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Apixaban-13C-D3 is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.
Subcellular Localization
The subcellular localization of Apixaban-13C-D3 is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects
Preparation Methods
The preparation of Apixaban-13C-d3 involves the incorporation of carbon-13 and deuterium isotopes into the apixaban molecule This is typically achieved through synthetic routes that involve the use of labeled precursorsIndustrial production methods often employ automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction .
Chemical Reactions Analysis
Apixaban-13C-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Apixaban-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of apixaban in various samples.
Biology: It is used in studies involving the metabolism and pharmacokinetics of apixaban.
Medicine: It aids in the development and testing of anticoagulant therapies.
Industry: It is utilized in the quality control and validation of pharmaceutical products
Comparison with Similar Compounds
Apixaban-13C-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Rivaroxaban-13C-d3: Another labeled anticoagulant used as an internal standard.
Edoxaban-13C-d3: A labeled version of edoxaban, used for similar purposes.
Dabigatran-13C-d3: A labeled version of dabigatran, also used as an internal standard in analytical studies.
These compounds share similar applications but differ in their specific molecular structures and targets.
Properties
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

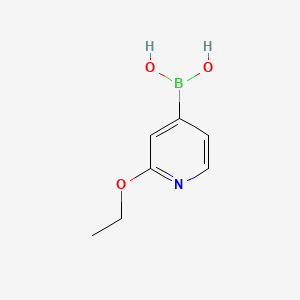
![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
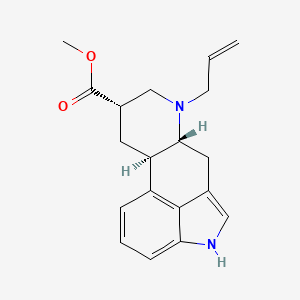

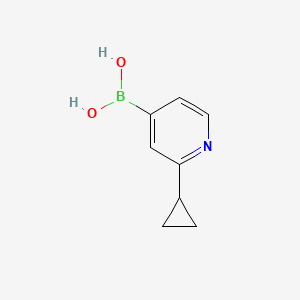
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
